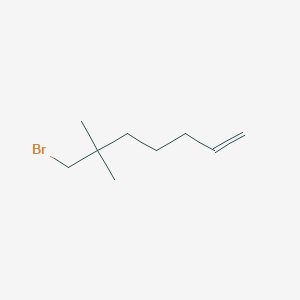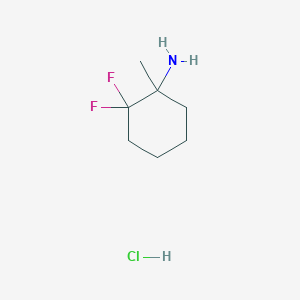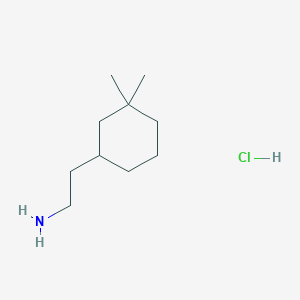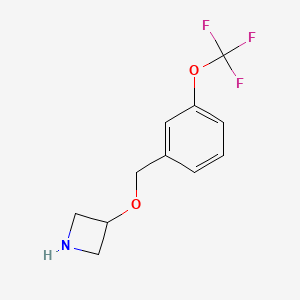
N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide
Overview
Description
This compound is a naphthamide derivative with a tert-butyl group and a tetramethyl dioxaborolane group attached to it. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The tetramethyl dioxaborolane group is a boronic acid derivative that is often used in chemical transformations .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the tert-butyl group and the tetramethyl dioxaborolane group. The tert-butyl group is known for its unique reactivity pattern , and the tetramethyl dioxaborolane group is often involved in boron-related reactions .Scientific Research Applications
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. The tert-butyl group plays a crucial role in this process, providing steric hindrance that facilitates the protection of the amine group during the reaction .
Synthesis of Tetrasubstituted Pyrroles
Researchers have employed this compound in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. This application is significant in the development of new organic compounds with potential pharmaceutical applications .
Chemical Transformations
The tert-butyl group within the molecule is known for its unique reactivity pattern, which is exploited in various chemical transformations. This includes its use in organic synthesis where the tert-butyl group can act as a protecting group or a steric director .
Biosynthetic Pathways
In nature, the tert-butyl group is implicated in biosynthetic pathways. The study of these pathways can lead to a better understanding of natural synthesis processes and the development of biomimetic synthetic strategies .
Biodegradation Processes
The tert-butyl group’s role in biodegradation pathways is another area of interest. Understanding how this group behaves in degradation processes can inform environmental science and waste management practices .
Biocatalytic Processes
The tert-butyl group’s reactivity is also being explored for its potential application in biocatalytic processes. This could lead to more efficient and environmentally friendly methods of chemical synthesis .
properties
IUPAC Name |
N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO3/c1-19(2,3)23-18(24)16-12-13-17(15-11-9-8-10-14(15)16)22-25-20(4,5)21(6,7)26-22/h8-13H,1-7H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXHXRNVIYMSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485356.png)
![{[1-(2-methoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485357.png)

amine hydrochloride](/img/structure/B1485360.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485363.png)
![methyl(3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485365.png)
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485366.png)
![(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485367.png)
![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)


![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)